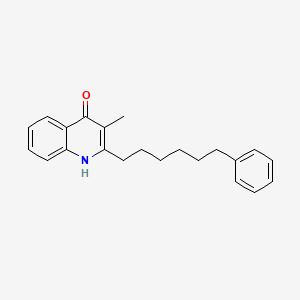

3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one

Description

Properties

CAS No. |

123631-58-3 |

|---|---|

Molecular Formula |

C22H25NO |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-methyl-2-(6-phenylhexyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C22H25NO/c1-17-20(23-21-16-10-9-14-19(21)22(17)24)15-8-3-2-5-11-18-12-6-4-7-13-18/h4,6-7,9-10,12-14,16H,2-3,5,8,11,15H2,1H3,(H,23,24) |

InChI Key |

IGIOZUQTOROUQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)CCCCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(6-phenylhexyl)quinolin-4-ol typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline core can then be modified to introduce the phenylhexyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the yield and reduce environmental impact.

Chemical Reactions Analysis

Tautomerism and Stability

4-Quinolones exist in equilibrium between keto (lactam) and enol (lactim) tautomeric forms. The presence of electron-donating substituents (e.g., methyl or alkyl chains) stabilizes the keto form due to reduced resonance stabilization of the enol tautomer . For 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one:

-

Keto form dominance : The methyl group at position 3 and bulky 6-phenylhexyl chain likely favor the keto tautomer, as observed in similar 1-methyl-4-quinolones .

-

Impact on reactivity : The keto form enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or substitutions.

Nucleophilic Substitution Reactions

The 4-quinolone scaffold participates in nucleophilic substitution at the carbonyl group or via Michael-type additions.

Mechanistic Insight :

-

The 2-position’s 6-phenylhexyl chain may sterically hinder substitutions at adjacent sites, directing reactivity toward the 4-carbonyl or 3-methyl group .

-

Copper catalysis (e.g., CuOTf) enhances regioselectivity in Michael additions .

Oxidation and Antioxidant Activity

4-Quinolones exhibit redox activity, particularly with hydroxyl or alkyl substituents.

Key Findings :

-

The compound’s antioxidant capacity is attributed to electron-rich aromatic systems and alkyl side chains, which stabilize radical intermediates .

-

Metal chelation (e.g., Cu²⁺) is unlikely due to low binding affinity compared to dedicated chelators .

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution, influenced by substituents:

| Reaction Type | Conditions | Position | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C-5/C-8 | |

| Sulfonation | SO₃, H₂SO₄, 80°C | C-6 |

Substituent Effects :

-

The 3-methyl group acts as an electron donor, directing electrophiles to para positions (C-5/C-8) .

-

The 6-phenylhexyl chain may sterically hinder reactions at C-6, favoring C-5 substitution .

Metal Complexation

4-Quinolones form coordination complexes with transition metals, relevant in catalytic or medicinal applications.

| Metal | Conditions | Application | References |

|---|---|---|---|

| Cu²⁺ | Methanol, RT | Catalytic intermediates . | |

| Fe³⁺ | Aqueous buffer, pH 7.4 | Antioxidant assays . |

Structural Impact :

-

Coordination likely occurs via the carbonyl oxygen and nitrogen, forming six-membered chelate rings .

Reduction and Hydrogenation

The 4-quinolone scaffold can be reduced to dihydroquinolines or tetrahydro derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | Dihydroquinolin-4(1H)-one derivatives . |

Stereochemical Notes :

Scientific Research Applications

3-Methyl-2-(6-phenylhexyl)quinolin-4-ol has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-2-(6-phenylhexyl)quinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Strategies: Pd-catalyzed cyclocarbonylation () and condensation reactions () are viable for synthesizing complex quinolin-4(1H)-ones. The target’s 6-phenylhexyl group may require multi-step alkylation or Suzuki coupling.

- Bioactivity Trends: Chain Length: Longer alkyl chains (e.g., C15 in ) improve protein binding but may reduce solubility. The target’s C6-phenylhexyl balances hydrophobicity and steric effects. Unsaturation: Alkenyl chains () enhance antifungal activity, while aromatic groups (target compound) may optimize target specificity via π-stacking. Halogenation: Electron-withdrawing groups () improve stability but reduce membrane permeability compared to non-halogenated analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.